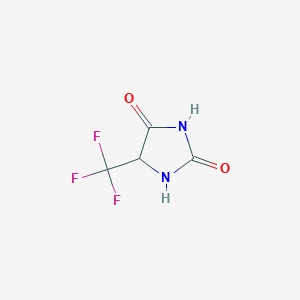

5-(Trifluoromethyl)imidazolidine-2,4-dione

Description

Historical Context and Significance of the Imidazolidine-2,4-dione Core in Medicinal Chemistry

The history of hydantoin (B18101) dates back to 1861, when it was first isolated by Adolf von Baeyer during his research on uric acid. chemeurope.comwikipedia.org A key synthesis method, now known as the Urech hydantoin synthesis, was developed by Friedrich Urech in 1873, who synthesized 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate. wikipedia.org The cyclic structure of hydantoins was later confirmed by Dorothy Hahn in 1913. wikipedia.org

The imidazolidine-2,4-dione scaffold is considered a "privileged scaffold" in drug discovery. nih.gov This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a basis for the development of a wide range of therapeutic agents. The significance of the hydantoin core is underscored by its presence in several clinically important drugs. nih.gov For instance, Phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), first synthesized in 1908, is a widely used anticonvulsant for the treatment of epilepsy. bepls.com Other examples include Nitrofurantoin, an antibiotic, and Enzalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. nih.gov The synthetic feasibility of the hydantoin core and the ease with which various substituents can be introduced have led to the design and synthesis of numerous derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties. nih.govmdpi.comrjpn.org

Table 1: Properties of the Imidazolidine-2,4-dione (Hydantoin) Core This table is interactive. Click on the headers to sort.

| Property | Description | Reference |

|---|---|---|

| IUPAC Name | imidazolidine-2,4-dione | chemeurope.com |

| Common Name | Hydantoin, Glycolylurea | chemeurope.comwikipedia.org |

| Molecular Formula | C₃H₄N₂O₂ | chemeurope.com |

| Molar Mass | 100.077 g·mol⁻¹ | wikipedia.org |

| Structure | Five-membered heterocyclic ring with two nitrogen atoms and two carbonyl groups. | nih.govchemeurope.com |

| Key Features | Two hydrogen bond donors and two hydrogen bond acceptors. | nih.gov |

| Significance | Considered a "privileged scaffold" in medicinal chemistry. | nih.gov |

Rationale for Trifluoromethylation in Bioactive Heterocycles

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a key strategy in modern drug design. hovione.com This is due to the unique physicochemical properties that the -CF₃ group imparts, which can significantly enhance the therapeutic profile of a compound. mdpi.combohrium.com Approximately 20% of fluorinated pharmaceuticals on the market are trifluoromethylated drugs. rsc.org

The rationale for trifluoromethylation stems from several key effects:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a high bond dissociation energy. mdpi.com This makes the trifluoromethyl group highly stable and less susceptible to metabolic degradation, which can increase the half-life of a drug. mdpi.comnih.gov

Increased Lipophilicity: The -CF₃ group is one of the most lipophilic substituents used in drug design. researchgate.net Increased lipophilicity can improve a molecule's ability to permeate biological membranes, thereby enhancing its in vivo uptake and transport. mdpi.com

Modulation of Electronic Properties: The trifluoromethyl group has a strong electron-withdrawing inductive effect. researchgate.net This can significantly alter the electronic properties of the heterocyclic ring it is attached to, which can in turn influence the molecule's binding affinity to its target and its pKa. hovione.commdpi.com

Improved Binding Affinity: The incorporation of a -CF₃ group can lead to stronger interactions with biological targets. scilit.com Statistical analysis has shown that while not always beneficial, the substitution of a methyl group with a trifluoromethyl group can increase biological activity by at least an order of magnitude in a significant percentage of cases (around 9.19%). acs.org

These modifications to a molecule's lipophilicity, stability, and electronic nature are critical factors in transforming a bioactive compound into a viable drug candidate. bohrium.comscilit.com

Table 2: Effects of the Trifluoromethyl (-CF₃) Group in Drug Design This table is interactive. Click on the headers to sort.

| Effect | Description | Reference |

|---|---|---|

| Metabolic Stability | The high strength of the C-F bond makes the -CF₃ group resistant to metabolic breakdown, increasing drug half-life. | mdpi.comnih.gov |

| Lipophilicity | Increases the molecule's fat-solubility, which can improve membrane permeability and bioavailability. | mdpi.comrsc.org |

| Electronic Effects | Acts as a strong electron-withdrawing group, altering the pKa and binding characteristics of the parent molecule. | hovione.commdpi.comresearchgate.net |

| Binding Affinity | Can enhance the interaction between the drug and its biological target, potentially increasing potency. | scilit.comacs.org |

| Bioisosterism | Often used as a bioisostere for chlorine atoms due to their similar steric size. | mdpi.com |

Overview of Research Trajectories for 5-(Trifluoromethyl)imidazolidine-2,4-dione

Research into this compound and its derivatives explores the intersection of the beneficial properties of the hydantoin scaffold and trifluoromethylation. The synthesis of trifluoromethyl-containing heterocycles is a major area of research, driven by their wide use in pharmaceuticals and agrochemicals. rsc.org

Specific research has pointed to the potential of 5-substituted hydantoins containing a trifluoromethyl group. For instance, a review mentions that 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (B12001254) has been reported as potentially useful in the treatment of conditions such as cancer, CNS disorders, and inflammatory or autoimmune diseases. researchgate.netresearchgate.net This suggests that the combination of the hydantoin core with a trifluoromethyl group at the C-5 position is a promising strategy for developing new therapeutic agents.

The synthesis of such compounds often involves the construction of the heterocyclic ring from trifluoromethylated building blocks. rsc.org For example, methods for creating trifluoromethyl-substituted pyrazoles have been developed starting from ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com Similar strategies using trifluoromethyl-containing precursors are employed for the synthesis of other heterocycles, including 1,2,4-triazoles. nih.gov Research in this area focuses on developing efficient and regioselective synthetic routes to access these complex molecules. nih.govacs.org The investigation into the biological activity of these synthesized compounds is a primary objective, with studies designing and synthesizing series of imidazolidine-2,4-dione derivatives to test their inhibitory activities against various therapeutic targets, such as the anti-apoptotic Bcl-2 proteins in cancer therapy. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C4H3F3N2O2 |

|---|---|

Molecular Weight |

168.07 g/mol |

IUPAC Name |

5-(trifluoromethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C4H3F3N2O2/c5-4(6,7)1-2(10)9-3(11)8-1/h1H,(H2,8,9,10,11) |

InChI Key |

UPQODHIVSJQJJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)NC(=O)N1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Trifluoromethyl Imidazolidine 2,4 Dione and Its Derivatives

Direct Synthesis Approaches

Direct methods for the construction of the 5-(trifluoromethyl)imidazolidine-2,4-dione core often rely on the formation of the heterocyclic ring from acyclic precursors in a single or a few straightforward steps.

Modified Bucherer-Bergs Hydantoin (B18101) Synthesis for Trifluoromethylated Analogues

The Bucherer-Bergs reaction is a well-established multicomponent reaction for the synthesis of hydantoins from a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate. nih.govdntb.gov.uasemanticscholar.org While the classical approach is widely used for a variety of substrates, modifications have been developed to broaden its scope. mdpi.com One such modification involves the use of a trifluoromethyl-containing carbonyl compound as a starting material. For instance, the reaction of a ketone bearing a trifluoromethyl group with potassium cyanide and ammonium carbonate can yield 5-substituted-5-(trifluoromethyl)hydantoins. The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonium carbonate to form the hydantoin ring. nih.govdntb.gov.ua The general conditions for the Bucherer-Bergs reaction typically involve heating the reactants in a suitable solvent, such as aqueous ethanol (B145695). semanticscholar.org

A specific example of a modified Bucherer-Bergs reaction is the synthesis of 5-aryl-5-(trifluoromethyl)hydantoins. These compounds are valuable precursors for the synthesis of enantiomerically pure α-aryl-α-trifluoromethylglycines. The crystallization-induced asymmetric transformation of racemic 5-aryl-5-(trifluoromethyl)hydantoins allows for the isolation of a single enantiomer in high yield. This process often involves the use of a chiral amine as a resolving agent and is carried out in a suitable solvent system.

Condensation Reactions for Imidazolidine-2,4-dione Ring Formation

The formation of the imidazolidine-2,4-dione ring can also be achieved through various condensation reactions. A common strategy involves the reaction of an α-amino acid or its derivative with a source of the carbonyl group, such as phosgene (B1210022) or its equivalents. researchgate.netnih.gov In the context of this compound, this would typically involve a trifluoromethyl-substituted α-amino acid as the starting material.

For example, the cyclization of a trifluoro-α-amino acid amide can be induced by reagents like triphosgene (B27547) to form the hydantoin ring. organic-chemistry.org This method is particularly useful for the synthesis of enantiomerically pure hydantoins when starting from an optically active amino acid derivative, as it can proceed without epimerization at the α-carbon. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Another condensation approach is the reaction of an α-ureido ester with a base to induce cyclization. This method can be used to prepare a variety of substituted hydantoins.

One-Pot Synthetic Strategies for Efficiency

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, leading to increased efficiency and reduced waste. nih.govnih.gov Several one-pot procedures for the synthesis of hydantoin derivatives have been reported. A gallium(III) triflate-catalyzed one-pot procedure allows for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from the corresponding aldehydes or ketones. nih.govnih.gov This method is compatible with a range of substrates and solvents.

For the synthesis of this compound derivatives, a one-pot approach could involve the in-situ generation of a trifluoromethyl-containing intermediate that then undergoes cyclization. For instance, a one-pot synthesis of 5-aryl-5-(trifluoromethyl)hydantoins could be envisioned starting from a trifluoromethyl ketone, a cyanide source, and an ammonium salt, followed by cyclization.

Synthesis Utilizing Perfluorodiacetyl and Urea (B33335) Derivatives

N-Arylation and Alkylation Protocols for Imidazolidine (B613845) Ring Substitution

The nitrogen atoms of the imidazolidine-2,4-dione ring can be functionalized through N-arylation and N-alkylation reactions to generate a diverse range of derivatives.

Copper-catalyzed N-arylation of imides with arylboronic acids is a common method for the synthesis of N-aryl hydantoins. beilstein-journals.org This reaction, often referred to as a Chan-Lam coupling, typically employs a copper salt as the catalyst and can be performed under mild conditions. For the N-arylation of this compound, the reaction would involve coupling with an appropriate arylboronic acid in the presence of a copper catalyst and a suitable base. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also powerful tools for the N-arylation of a wide range of nitrogen-containing heterocycles and could potentially be applied to this system. mit.edu

N-alkylation of the imidazolidine-2,4-dione ring is typically achieved by reaction with an alkyl halide in the presence of a base. rsc.orgnsc.ru The choice of base and reaction conditions can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted hydantoins. Common bases used for this transformation include potassium carbonate and sodium hydride.

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral hydantoins is of significant interest, particularly for applications in medicinal chemistry. Chiral auxiliaries can be employed to control the stereochemistry of reactions leading to the formation of the hydantoin ring or its precursors. iupac.orgnih.govharvard.edu For example, a chiral auxiliary attached to the amino acid starting material can direct the stereochemical outcome of subsequent transformations.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a variety of chiral molecules. nih.gov An enantioselective synthesis of 5,5-disubstituted hydantoins has been developed based on an organocatalytic Michael reaction of 2-thiohydantoin (B1682308) derivatives. While not specifically demonstrated for trifluoromethylated analogues, this approach highlights the potential of organocatalysis in accessing chiral hydantoins.

Spectroscopic Elucidation of Molecular Structures in Synthetic Products

The characterization of this compound and its derivatives relies on a combination of modern spectroscopic techniques to confirm the molecular structure of the synthetic products. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.

¹H NMR: In the proton NMR spectrum of this compound, one would expect to observe signals corresponding to the N-H protons of the imidazolidine ring and the C-H proton at the 5-position. The N-H protons typically appear as broad singlets, and their chemical shift can be influenced by the solvent and concentration. The proton at the C-5 position would likely appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. For derivatives, the signals would be more complex, reflecting the specific substituents. For example, in 5-aryl substituted derivatives, characteristic signals for the aromatic protons would be observed in the downfield region of the spectrum. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for the two carbonyl carbons (C-2 and C-4), the C-5 carbon, and the carbon of the trifluoromethyl group. The carbonyl carbons typically resonate at low field (downfield). The C-5 carbon signal would be split into a quartet due to coupling with the fluorine atoms. The trifluoromethyl carbon would also appear as a quartet. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorine-containing compounds. A single resonance, likely a singlet, would be expected for the trifluoromethyl group in the ¹⁹F NMR spectrum of this compound. The chemical shift of this signal is characteristic of the CF₃ group attached to a saturated carbon. rsc.org

Representative NMR Data for Related Imidazolidine-2,4-dione Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | 1.80 (3H, s), 7.18 (2H, m), 7.64 (2H, m), 7.71 (1H, bs), 9.72 (1H, bs) | Not explicitly provided | nih.gov |

| (5Z)-5-[[3-(Trifluoromethyl)phenyl]methylidene]imidazolidine-2,4-dione | Not explicitly provided | Not explicitly provided | uni.lu |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O functional groups.

N-H Stretching: The N-H stretching vibrations of the imidazolidine ring typically appear as a broad band in the region of 3400-3200 cm⁻¹. nih.gov

C=O Stretching: The two carbonyl groups (C=O) of the dione (B5365651) structure will give rise to strong absorption bands in the region of 1800-1700 cm⁻¹. Often, two distinct bands are observed, corresponding to the symmetric and asymmetric stretching vibrations of the carbonyls. researchgate.netnih.gov

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1350-1150 cm⁻¹.

Representative FTIR Data for Related Imidazolidine-2,4-dione Derivatives

| Compound | Key IR Absorptions (ν, cm⁻¹) | Reference |

|---|---|---|

| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | 3412, 3245 (N-H), 1773, 1719 (C=O) | nih.gov |

| Diethyl 2,2'-((4,4-dimethyl-2,5-dioxoimidazolidine-1,3-diyl)bis(methylene))bis(6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydrobenzo[d]oxazole-5-carboxylate) | 3410-3282 (O-H), 1720 (C=O ester), 1618 (C=O) | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern can provide further structural information. For instance, the loss of the trifluoromethyl group or fragments of the imidazolidine ring could be observed. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule. rsc.org

Predicted Mass Spectrometry Data for a Related Derivative

| Compound | Adduct | m/z (Predicted) | Reference |

|---|---|---|---|

| (5Z)-5-[[3-(Trifluoromethyl)phenyl]methylidene]imidazolidine-2,4-dione | [M+H]⁺ | 257.05324 | uni.lu |

| [M+Na]⁺ | 279.03518 | uni.lu | |

| [M-H]⁻ | 255.03868 | uni.lu | |

| [M]⁺ | 256.04541 | uni.lu |

Chemical Reactivity and Derivatization of 5 Trifluoromethyl Imidazolidine 2,4 Dione

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group

Direct nucleophilic substitution on the trifluoromethyl group is an energetically demanding process due to the exceptional strength of the carbon-fluorine bond and is not a common reaction pathway under standard conditions. beilstein-journals.org Instead, the CF3 group's powerful electron-withdrawing and lipophilic character primarily influences the reactivity of the imidazolidine-2,4-dione ring system. researchgate.netnih.gov This influence can manifest in several ways:

Activation of the Ring: The CF3 group can activate the heterocyclic ring towards certain transformations by altering the electron density and acidity of the N-H protons. nih.gov

Directing Effects: In reactions involving aromatic rings attached to the hydantoin (B18101) core, the CF3 group can act as a meta-director for electrophilic aromatic substitution or an activator for nucleophilic aromatic substitution (SNAr) if positioned on the aromatic ring itself. nih.gov

Reactions with Organometallics: While direct displacement of fluoride (B91410) is rare, reactions involving soft nucleophiles, such as a trifluoromethyl anion delivered from an organocopper species, have been noted to react at specific positions on related nitroimidazole systems, suggesting that under specific catalytic conditions, complex transformations can occur. researchgate.net

The primary role of the CF3 group in this context is electronic modulation rather than being a site for direct substitution.

Cyclization Reactions and Intramolecular Transformations

Trifluoromethylated imidazolidin-2-ones, particularly their dihydroxy precursors, serve as valuable building blocks for more complex heterocyclic systems through cyclization reactions. Studies on 1-substituted-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones demonstrate that their reaction with dinucleophiles like urea (B33335) leads to different products depending on the substituent and solvent. researchgate.netaip.org

For instance, heating N-phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one with urea in dimethylacetamide (DMA) results in a condensation product, a trifluoromethylated imidazooxazole, alongside a rearrangement product. aip.orgresearchgate.net In contrast, the unsubstituted analogue under the same conditions yields a trifluoromethylated glycoluril. researchgate.net These transformations highlight the intramolecular cyclization potential of the scaffold.

| Starting Material | Reagent | Solvent | Major Product(s) | Reference(s) |

| Unsubstituted 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Urea | DMA | Bis(trifluoromethyl)-glycoluril | researchgate.net |

| N-Methyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Urea | DMA | Imidazooxazole & Hydantoin | aip.org |

| N-Phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Urea | DMA | Imidazooxazole & Hydantoin | aip.orgresearchgate.net |

| N-Substituted 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones | Urea | Dioxane | cis-trans Isomerization | aip.orgaip.org |

This table summarizes the varied outcomes of cyclization and transformation reactions based on reaction conditions.

Condensation Reactions of the Diketone Functionality

The diketone functionality of the imidazolidine-2,4-dione ring is reactive, particularly at the C5 position if it bears an acidic proton. While the parent compound has a CF3 group at C5, related hydantoins readily undergo Knoevenagel-type condensation reactions. This reaction typically involves the active methylene (B1212753) group at C5 of a hydantoin reacting with an aldehyde or ketone in the presence of a base to form a 5-ylidene derivative. ekb.eg

For 5-substituted hydantoins, the reactivity shifts to the carbonyl groups themselves. These can undergo condensation with highly reactive nucleophiles. For example, the synthesis of phenytoin (B1677684) involves the condensation of benzil (B1666583) and urea, which proceeds via an intramolecular cyclization to form the hydantoin ring. bepls.com Similar strategies, where a precursor diketone reacts with urea or its derivatives, are fundamental to forming the hydantoin ring itself and represent a key condensation pathway. scirp.org

Rearrangement Phenomena in Trifluoromethylated Imidazolidin-2-ones

Rearrangements are notable phenomena in the chemistry of trifluoromethylated imidazolidin-2-ones. Research has shown that heating N-alkyl(aryl)-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones can induce a rearrangement to form N-alkyl(aryl)-5,5-bis(trifluoromethyl)hydantoins. researchgate.net This transformation involves a migration of a trifluoromethyl group from position 5 to position 4 of the starting heterocycle. researchgate.netresearchgate.net This type of rearrangement is significant as it provides a pathway to heavily fluorinated hydantoins, which are of interest for their potential biological properties.

The reaction of N-phenylimidazolidine with urea, for example, yields not only the condensation product but is also accompanied by this rearrangement into the corresponding hydantoin. aip.org This suggests a competitive reaction landscape where cyclization and rearrangement can occur simultaneously.

Strategies for Novel 5-(Trifluoromethyl)imidazolidine-2,4-dione Analogue Synthesis

The modification of the this compound core is a key strategy for developing new chemical entities. This often involves creating hybrid molecules by linking the hydantoin scaffold to other pharmacologically relevant heterocycles.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for synthesizing 1,2,3-triazoles. chemtube3d.com This strategy can be applied to create hydantoin-triazole hybrids. The synthesis requires functionalizing the hydantoin scaffold with either a terminal alkyne or an azide (B81097) group, typically at one of the nitrogen atoms. This functionalized hydantoin can then be "clicked" with a complementary azide- or alkyne-containing molecule. nih.govnih.gov

The general approach involves:

Functionalization: N-alkylation of the hydantoin ring with a reagent containing a terminal alkyne (e.g., propargyl bromide) or a precursor to an azide (e.g., a haloalkane followed by substitution with sodium azide).

Cycloaddition: Reaction of the functionalized hydantoin with a partner molecule in the presence of a copper(I) catalyst.

| Component | Typical Reagents/Conditions | Purpose | Reference(s) |

| Copper(I) Source | CuSO4/Sodium Ascorbate, CuI | In situ generation or direct use of the active Cu(I) catalyst. | nih.govnih.gov |

| Solvents | t-BuOH/H2O, THF, DMF, CH2Cl2 | To dissolve reactants and facilitate the reaction. | nih.govnih.gov |

| Temperature | Room Temperature to Mild Heating | The reaction is often efficient at ambient temperatures. | nih.gov |

| Additives | Bases (e.g., NEt3) | Can be used to facilitate the in situ formation of reactants. | nih.gov |

This table outlines the general conditions for Cu(I)-promoted azide-alkyne cycloaddition reactions.

This method provides a powerful tool for linking the this compound core to other molecular fragments, creating diverse and complex structures. researchgate.netrsc.org

Thiazolidine-2,4-dione (TZD) is recognized as a privileged structure in medicinal chemistry and is considered a bioisostere of the hydantoin ring. nih.govias.ac.in The synthesis of hybrid molecules containing both a hydantoin and a TZD or oxazolidinedione moiety is a strategy to explore new chemical space and potentially combine the biological activities of both rings. rsc.org

Synthetic approaches to these hybrids can involve:

Linker-based Strategies: Coupling a functionalized hydantoin to a functionalized TZD via a linker. For example, N-alkylation of one heterocycle with a haloacetyl derivative, followed by substitution with the other heterocycle. nih.govnih.gov

Spirocyclization: Creating spirocyclic structures where the C5 of the hydantoin ring is shared with the TZD ring. This can be achieved through multi-step synthetic sequences involving carefully designed intermediates. ias.ac.in

The creation of these hybrid molecules leverages established synthetic methodologies for each heterocyclic core to build novel molecular architectures. nih.govias.ac.in

Schiff's Base Derivative Formation

The formation of Schiff's base derivatives from this compound is a chemical transformation that introduces an imine (-C=N-) functional group. This reaction does not typically proceed directly with the imidazolidine-2,4-dione ring itself. Instead, it necessitates a preliminary functionalization step to introduce a primary amino group onto the hydantoin scaffold. The most common position for this functionalization is the N-3 nitrogen atom.

N-Amination of this compound: The first step involves the introduction of an amino group (-NH₂) at the N-3 position of the imidazolidine-2,4-dione ring. This creates the key intermediate, 3-amino-5-(trifluoromethyl)imidazolidine-2,4-dione. While specific literature for the N-amination of the trifluoromethyl-substituted hydantoin is not prevalent, the synthesis of analogous 3-amino-hydantoins is well-documented. For instance, 3-amino-5,5-diphenylimidazolidine-2,4-dione (B73431) can be successfully synthesized by reacting 5,5-diphenylhydantoin with hydrazine (B178648) hydrate. nih.govresearchgate.net A similar approach would be the most plausible route for the synthesis of 3-amino-5-(trifluoromethyl)imidazolidine-2,4-dione.

Condensation with Carbonyl Compounds: The resulting 3-amino-5-(trifluoromethyl)imidazolidine-2,4-dione, now possessing a reactive primary amino group, can readily undergo condensation with a variety of aldehydes and ketones to form the corresponding Schiff's base derivatives. This reaction is a classical method for imine formation. researchgate.netnih.gov

The general reaction scheme for the formation of Schiff's base derivatives from 3-amino-5-(trifluoromethyl)imidazolidine-2,4-dione is depicted below:

Scheme 1: General Synthesis of Schiff's Base Derivatives

In the above scheme, R and R' represent various organic substituents.

Detailed Research Findings

Research into Schiff's bases derived from hydantoin cores has demonstrated their significance in various chemical and biological studies. The synthesis of Schiff's bases from 3-amino-hydantoin derivatives is a versatile reaction, allowing for the introduction of a wide array of substituents (R and R') based on the choice of the reacting aldehyde or ketone.

The condensation reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and is often catalyzed by a small amount of acid. researchgate.net The reaction proceeds via a nucleophilic attack of the primary amino group of the 3-amino-hydantoin derivative on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable imine linkage.

The table below illustrates the potential diversity of Schiff's base derivatives that can be synthesized from 3-amino-5-(trifluoromethyl)imidazolidine-2,4-dione by reacting it with a selection of representative aromatic and heterocyclic aldehydes.

| Reactant 1: 3-amino-5-(trifluoromethyl)imidazolidine-2,4-dione | Reactant 2: Aldehyde | Resulting Schiff's Base Derivative |

| [Chemical Structure] | Benzaldehyde | 3-(Benzylideneamino)-5-(trifluoromethyl)imidazolidine-2,4-dione |

| [Chemical Structure] | 4-Chlorobenzaldehyde | 3-((4-Chlorobenzylidene)amino)-5-(trifluoromethyl)imidazolidine-2,4-dione |

| [Chemical Structure] | 4-Methoxybenzaldehyde | 3-((4-Methoxybenzylidene)amino)-5-(trifluoromethyl)imidazolidine-2,4-dione |

| [Chemical Structure] | 2-Hydroxybenzaldehyde (Salicylaldehyde) | 3-((2-Hydroxybenzylidene)amino)-5-(trifluoromethyl)imidazolidine-2,4-dione |

| [Chemical Structure] | Furan-2-carbaldehyde | 3-((Furan-2-ylmethylene)amino)-5-(trifluoromethyl)imidazolidine-2,4-dione |

| [Chemical Structure] | Thiophene-2-carbaldehyde | 3-((Thiophen-2-ylmethylene)amino)-5-(trifluoromethyl)imidazolidine-2,4-dione |

| [Chemical Structure] | Pyridine-4-carbaldehyde | 3-((Pyridin-4-ylmethylene)amino)-5-(trifluoromethyl)imidazolidine-2,4-dione |

The specific reaction conditions, such as temperature and reaction time, would be optimized for each specific aldehyde or ketone to achieve the best possible yield of the desired Schiff's base derivative. The characterization of these novel compounds would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their molecular structure.

In Vitro Biological Activity Profiles of 5 Trifluoromethyl Imidazolidine 2,4 Dione Derivatives

Enzyme Inhibition Studies

The unique chemical properties imparted by the trifluoromethyl group have positioned derivatives of imidazolidine-2,4-dione as subjects of interest in enzyme inhibition studies. Research has focused on their potential to modulate enzymes involved in metabolic diseases and cancer.

Inhibition of Key Enzymes in Glucose Metabolism

While specific studies on 5-(trifluoromethyl)imidazolidine-2,4-dione were not prominent in the reviewed literature, the broader class of imidazolidine-2,4-dione derivatives has been investigated for its potential to inhibit key enzymes in glucose metabolism. For instance, derivatives of the parent scaffold have been designed as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a significant negative regulator in both insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.

Similarly, related heterocyclic compounds such as thiazolidine-2,4-diones have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes that are critical for carbohydrate digestion and glucose absorption. Four novel thiazolidinedione (TZD) derivatives showed significant, concentration-dependent inhibitory activity against both α-amylase and α-glucosidase.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH is a therapeutic strategy for augmenting endocannabinoid signaling to manage pain and other neurological disorders. While not an imidazolidine-2,4-dione, the compound PF-04457845, which features a 5-(trifluoromethyl)pyridin-2-yl group, is a highly potent and selective FAAH inhibitor. Mechanistic studies have confirmed that it acts as a time-dependent, covalent inhibitor by carbamylating the catalytic serine nucleophile of the FAAH enzyme. researchgate.net This compound demonstrates that the inclusion of a trifluoromethyl moiety on a heterocyclic ring can be a key feature for potent FAAH inhibition. researchgate.net

Table 1: In Vitro FAAH Inhibitory Activity of PF-04457845

| Compound | Target | Potency (IC₅₀) | Mechanism |

|---|

Data sourced from reference researchgate.net.

Tyrosine Kinase (e.g., EGFR) Inhibitory Activities

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. The imidazolidine-2,4-dione (hydantoin) scaffold is a known constituent of EGFR inhibitors. For example, certain 5,5-diphenylimidazolidine-2,4-dione derivatives have shown promising anticancer activity mediated through EGFR kinase inhibition. nih.gov

More directly relevant, a series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors. mdpi.com These compounds, which are close structural analogs to the subject of this article, have demonstrated potent inhibitory activity against EGFR kinase. The most effective of these, compound 9u , exhibited exceptional potency against the EGFR kinase. mdpi.com

Table 2: EGFR Kinase Inhibitory Activity of a Lead 5-Trifluoromethylpyrimidine Derivative

| Compound | Target | Potency (IC₅₀) |

|---|

Data sourced from reference mdpi.com.

Inhibition of Enzymes Implicated in Cancer Metabolism

Beyond EGFR, other enzymes involved in cancer metabolism are also targets for imidazolidine-2,4-dione derivatives. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another tyrosine kinase crucial for angiogenesis, has been a focus of such research. Studies on 5,5-diphenylhydantoin derivatives, which share the core imidazolidine-2,4-dione structure, have identified compounds with potent VEGFR2 inhibitory activity. nih.gov For instance, one derivative demonstrated an IC₅₀ value in the nanomolar range, comparable to established VEGFR2 inhibitors. nih.gov

Table 3: VEGFR2 Inhibitory Activity of a Lead 5,5-Diphenylhydantoin Derivative

| Compound | Target | Potency (IC₅₀) |

|---|

Data sourced from reference nih.gov.

Receptor Ligand Interaction Investigations

The imidazolidine-2,4-dione scaffold has also been used to develop ligands for various receptors, including those within the endocannabinoid system.

Cannabinoid Receptor (CB1) Binding and Modulation

The Cannabinoid Receptor 1 (CB1) is a G-protein coupled receptor that is central to the psychoactive effects of cannabinoids. Research into imidazolidine-2,4-dione derivatives has explored their potential as CB1 receptor modulators. While specific data on this compound is limited, studies on 5,5-diaryl derivatives have provided significant insights.

A series of 3-substituted-5,5'-di(p-bromophenyl)-imidazolidinedione derivatives were found to be selective ligands for CB1 receptors. In functional assays using rat cerebellum homogenates, these compounds did not stimulate G-protein activation on their own but competitively inhibited the activation induced by a CB1 agonist, indicating they act as neutral antagonists at the CB1 receptor.

Table 4: CB1 Receptor Antagonistic Activity of 5,5'-di(p-bromophenyl)-imidazolidinedione Derivatives

| Compound | Activity | Potency (pKb) |

|---|---|---|

| DML20 | Neutral Antagonist | 6.11 ± 0.14 |

| DML21 | Neutral Antagonist | 6.25 ± 0.06 |

Data sourced from reference.

Further studies on related 5,5'-diphenyl-2-thioxoimidazolidin-4-ones (thiohydantoins) showed that replacing the oxygen at position 2 with sulfur led to an increase in affinity for the human CB1 receptor, while the functional activity remained that of inverse agonism.

Serotonin (B10506) Receptor (5-HT) Affinity and Transporter Activity

Derivatives of imidazolidine-2,4-dione have been extensively studied for their interaction with the serotonergic system, which is crucial in the treatment of depression, anxiety, and other central nervous system disorders.

Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have demonstrated significant affinity for serotonin receptors. nih.govnih.gov A majority of these derivatives show a high affinity for the 5-HT1A receptor subtype, with inhibitory constant (Ki) values ranging from 23 to 350 nM. nih.gov Some compounds within this class also exhibit notable affinity for 5-HT2A receptors. nih.gov For instance, studies on 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives linked to an arylpiperazinylpropyl moiety showed high affinity for 5-HT1A receptors. nih.gov Certain derivatives in this series also bound effectively to 5-HT2A receptors. nih.gov

In addition to direct receptor binding, the activity of these derivatives on the serotonin transporter (SERT) has been evaluated. nih.govnih.gov The SERT protein regulates serotonin levels in the synaptic cleft and is a primary target for many antidepressant medications. nih.gov When comparing analogous structures, imidazo[2,1-f]purine-2,4-dione derivatives showed higher affinity for SERT than the corresponding imidazolidine-2,4-dione derivatives. nih.gov Nevertheless, certain imidazolidine-2,4-dione derivatives displayed moderate to low affinity for SERT. nih.gov Molecular modeling studies have been employed to design dual-affinity ligands targeting both the 5-HT1A receptor and SERT, with some 5-arylimidazolidine-2,4-dione derivatives showing promise. researchgate.net

| Derivative Class | Target | Affinity (Ki) | Reference |

|---|---|---|---|

| Arylpiperazinylalkyl imidazolidine-2,4-diones | 5-HT1A Receptor | 23–350 nM | nih.gov |

| 5-(cyclo)alkyl-5-phenyl-imidazolidine-2,4-diones | 5-HT1A Receptor | High | nih.gov |

| 5-spiroimidazolidine-2,4-diones | 5-HT1A Receptor | High | nih.gov |

| Arylpiperazinylalkyl imidazolidine-2,4-diones | 5-HT2A Receptor | Significant (for some derivatives) | nih.gov |

| Arylpiperazinylalkyl imidazolidine-2,4-diones | SERT | Moderate to very low | nih.gov |

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and insulin sensitization, making it a target for anti-diabetic drugs. nih.govnih.gov The thiazolidinedione (TZD) class of compounds, which are structurally related to imidazolidine-2,4-diones, are well-known high-affinity PPARγ agonists. nih.govresearchgate.net While extensive research has demonstrated the PPARγ agonistic activity of TZDs like rosiglitazone (B1679542) and pioglitazone, there is limited specific information in the reviewed literature regarding the PPARγ agonism of this compound derivatives. nih.gov The available studies have largely concentrated on the thiazolidinedione scaffold for this particular biological target. nih.govresearchgate.netmdpi.com

Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

The potential of imidazolidine-2,4-dione derivatives as anticancer agents has been an area of active investigation. These compounds have been shown to inhibit the growth of various human cancer cell lines.

Studies on a series of 4-imidazolidinone derivatives revealed growth inhibition in cervical adenocarcinoma (HeLa), colorectal carcinoma (HCT116), and glioblastoma (U87) cells. nih.gov Another study focused on Schiff's bases derived from 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N'-ethylideneacetohydrazide, which demonstrated significant antiproliferative activity against human colorectal carcinoma (HCT-116), hepatoblastoma (HePG-2), and breast adenocarcinoma (MCF-7) cell lines. nih.gov Among these, derivative 24 (bearing a 2-naphthyl group) was particularly potent, with IC50 values of 12.83 μM, 9.07 μM, and 4.92 μM against HCT-116, HePG-2, and MCF-7 cells, respectively. nih.gov Other derivatives containing 4-chlorophenyl (10 ), 4-trifluoromethoxyphenyl (13 ), and 3-pyridyl (21 ) moieties also showed strong cytotoxic effects. nih.gov

| Derivative | HCT-116 IC50 (μM) | HePG-2 IC50 (μM) | MCF-7 IC50 (μM) | Reference |

|---|---|---|---|---|

| Compound 10 (4-Cl-Ph) | 17.90 ± 1.4 | 10.69 ± 0.9 | 11.18 ± 0.9 | nih.gov |

| Compound 13 (4-OCF3-Ph) | 20.11 ± 1.7 | 13.94 ± 1.2 | 9.58 ± 0.8 | nih.gov |

| Compound 21 (3-Pyridyl) | 19.25 ± 1.5 | 11.50 ± 1.0 | 8.61 ± 0.6 | nih.gov |

| Compound 24 (2-Naphthyl) | 12.83 ± 0.9 | 9.07 ± 0.8 | 4.92 ± 0.3 | nih.gov |

| Doxorubicin (Reference) | 5.23 ± 0.3 | 4.50 ± 0.2 | 4.17 ± 0.2 | nih.gov |

Modulation of Tumor Multidrug Resistance (MDR) Efflux Pumps

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govnih.gov The strategy of inhibiting these efflux pumps can restore the efficacy of anticancer drugs. nih.gov While flavonoids and curcuminoids have been reported to modulate P-gp, specific studies detailing the activity of this compound derivatives as MDR modulators are not extensively covered in the available literature. springermedizin.denih.gov Research in this area has often focused on other chemical scaffolds. plos.org

Apoptosis Induction Pathways in Cellular Models

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Investigations have shown that imidazolidinone derivatives can trigger this process in cancer cells through various signaling pathways.

One study found that a 4-imidazolidinone derivative, compound 9r , induces apoptosis in colorectal cancer cells (HCT116 and SW620). nih.gov The underlying mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers mitochondrial pathway apoptosis and activates the JNK signaling pathway. nih.gov Similarly, studies on related 2-thioxoimidazolidin-4-one derivatives demonstrated apoptosis induction in HepG2 liver cancer cells. mdpi.com This was characterized by the downregulation of the anti-apoptotic protein Bcl-2 and inhibition of the pro-survival PI3K/AKT signaling pathway, suggesting a mitochondria-dependent mechanism. mdpi.com The activation of caspases, which are crucial executioners of apoptosis, is also implicated in the cytotoxic effects of these derivatives. mdpi.com

Antimicrobial Spectrum Analysis

The imidazolidine-2,4-dione core is recognized as a pharmacophore in the development of antimicrobial agents. who.int Derivatives have been synthesized and tested against a variety of pathogenic microbes.

Antibacterial Efficacy Against Specific Bacterial Strains

A series of 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives were synthesized and evaluated for their antibacterial activity against several clinically relevant Gram-positive and Gram-negative bacteria. who.intnih.gov

The results showed that these compounds possess a broad spectrum of antimicrobial activity. who.intnih.gov In particular, compound 3g was highly active against the Gram-negative bacterium Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov This derivative also showed good activity against the Gram-positive Enterococcus faecalis (MIC: 2 μg/mL). nih.gov Other compounds in the series, such as 3e and 3h , were effective against Klebsiella pneumoniae with an MIC of 2 μg/mL. nih.gov These findings highlight the potential of imidazolidine-2,4-dione derivatives as leads for the development of new antibacterial agents. who.int

| Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 3g | Pseudomonas aeruginosa | 0.25 | nih.gov |

| Enterococcus faecalis | 2 | nih.gov | |

| Compound 3e | Klebsiella pneumoniae | 2 | nih.gov |

| Compound 3h | Klebsiella pneumoniae | 2 | nih.gov |

| Ciprofloxacin (Reference) | P. aeruginosa / E. faecalis / K. pneumoniae | 4 / 4 / 2 | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains

While direct studies on the antitubercular activity of this compound itself are not prominently available in the reviewed literature, research on analogous structures containing either a trifluoro-substituent or a related heterocyclic core suggests potential efficacy.

For instance, studies on 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones have demonstrated their potency as inhibitors of Mycobacterium tuberculosis growth. nih.gov This indicates that the presence of a trifluoro-group on a heterocyclic system can be favorable for antitubercular activity. Similarly, a novel class of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7-dione compounds has shown significant activity against M. tuberculosis H37Rv and multidrug-resistant (MDR) strains. nih.gov The most active isomers from this class, 5bb and 5jb, displayed noteworthy Minimum Inhibitory Concentrations (MICs). nih.gov

Table 1: Antitubercular Activity of Related Heterocyclic Compounds Note: These are not direct derivatives of this compound but represent related structures with antitubercular activity.

| Compound | Target Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Isomer 5bb | M. tuberculosis H37Rv | 0.03 - 0.06 | nih.gov |

| Isomer 5jb | M. tuberculosis H37Rv | 0.03 - 0.06 | nih.gov |

| Isomer 5bb | MDR-M. tuberculosis | 0.125 - 0.06 | nih.gov |

These findings suggest that the core scaffold and specific substitutions are key determinants of activity. The exploration of this compound derivatives in this therapeutic area could therefore be a subject for future research.

Antifungal Properties of Derivatives

The imidazolidine-2,4-dione scaffold has been associated with antifungal properties. A notable example is 5,5-diphenylimidazolidine-2,4-dione (Phenytoin), which has been observed to inhibit the growth of plant pathogenic fungi, including Aspergillus niger and Aspergillus flavous. bepls.com

Furthermore, the inclusion of a trifluoromethyl group is a known strategy in the development of potent fungicides. Novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have demonstrated significant in vitro antifungal activity against a range of plant pathogens. nih.govnih.gov Several of these compounds showed high inhibition rates against various species of Botrytis cinerea, the causative agent of gray mold disease. nih.govnih.gov

Table 2: In Vitro Antifungal Activity of a Trifluoromethylpyrimidine Derivative

| Compound | Fungal Strain | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Compound 5o | Cucumber Botrytis cinerea | 80.38 | nih.gov |

The proven activity of imidazolidine-2,4-dione derivatives and the fungicidal potency associated with trifluoromethyl groups suggest that this compound derivatives are promising candidates for the development of new antifungal agents.

Anti-inflammatory Response Modulation

Derivatives of imidazolidine-2,4-dione have been shown to modulate inflammatory responses through various mechanisms. Synthetic 1-methylhydantoin (B147300) (a derivative of imidazolidine-2,4-dione) cinnamoyl imides demonstrated significant anti-inflammatory effects in vitro. mdpi.com Certain compounds in this series were able to markedly inhibit the release of nitric oxide (NO), a key pro-inflammatory mediator, and reduce the secretion of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW264.7). mdpi.com

The trifluoromethyl group is also found in potent anti-inflammatory agents. A study on trifluoromethyl thioxanthene (B1196266) derivatives revealed their ability to act as powerful inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory pathway. mdpi.com The most effective of these compounds displayed very low IC₅₀ values, indicating high potency. mdpi.com

Table 3: Anti-inflammatory Activity of Related Compounds

| Compound Class | Activity Metric | Finding | Reference |

|---|---|---|---|

| 1-Methylhydantoin Cinnamoyl Imides | Cytokine Inhibition | Significantly inhibited NO, TNF-α, and IL-1β release in RAW264.7 cells | mdpi.com |

The combined evidence of the imidazolidine-2,4-dione core's ability to suppress inflammatory mediators and the trifluoromethyl group's association with potent COX-2 inhibition points to a strong potential for this compound derivatives as anti-inflammatory agents.

Other Reported In Vitro Biological Activities (e.g., Antiviral)

The imidazolidine-2,4-dione chemical framework is recognized as a privileged scaffold in antiviral drug discovery. nih.gov This class of heterocyclic compounds has been reported to possess potent in vitro activity against a diverse range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), dengue virus, and enterovirus. nih.gov

The mechanisms of action for these antiviral activities are varied. Imidazolidinone derivatives have been shown to function as inhibitors of crucial viral enzymes. For example, they can inhibit HIV aspartic protease and the NS3 serine protease of HCV. nih.gov Other derivatives act as antagonists for the CCR5 co-receptor, which is used by HIV to enter host cells. nih.gov More specifically, pyridyl-imidazolidinones have demonstrated potent and specific activity against human enterovirus 71 by targeting the viral capsid protein VP1, thereby interfering with viral adsorption or the uncoating of viral RNA. nih.gov The broad spectrum of antiviral activities associated with the imidazolidine-2,4-dione core makes its trifluoromethyl derivatives an interesting area for further investigation. nih.govnih.gov

Structure Activity Relationship Sar Analysis of 5 Trifluoromethyl Imidazolidine 2,4 Dione Derivatives

Influence of the Trifluoromethyl Group's Position and Substitution on Biological Activity

The introduction of a trifluoromethyl (CF3) group into a molecule can significantly impact its biological activity due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. nih.gov In the context of imidazolidine-2,4-dione derivatives, the placement of the CF3 group at the C5 position is a key determinant of their pharmacological profile, particularly as androgen receptor (AR) antagonists.

The CF3 group at C5 is critical for the antiandrogenic activity of many non-steroidal AR antagonists. nih.gov This is exemplified in the development of second-generation antiandrogens where the hydantoin (B18101) or thiohydantoin core is a central feature. For instance, in a series of thiohydantoin derivatives, the presence of a trifluoromethyl group on the N-phenyl ring was found to be important for maintaining antagonistic activity. A compound with a trifluoromethyl group (6i) showed significant antagonistic activity (IC50 = 68.15 nM), comparable to the established drug enzalutamide. nih.gov

The trifluoromethyl group's contribution to activity is often attributed to its ability to engage in specific interactions within the ligand-binding domain of the target protein. For example, it has been hypothesized that the CF3 group can act as a hydrogen bond acceptor. acs.org Furthermore, its steric bulk and electronic properties can induce conformational changes in the receptor that are favorable for antagonism.

The influence of the trifluoromethyl group is also evident when compared to other substituents at the same position. For example, in the development of selective androgen receptor modulators, the replacement of a phenyl group with a trifluoromethyl group at the C5 position can shift the activity profile of the compound. While direct comparative studies on a single biological target are limited in the public domain, the consistent use of the C5-trifluoromethyl moiety in potent AR antagonists underscores its importance.

Impact of Substituents at Imidazolidine (B613845) Ring Nitrogens (N1, N3) and Carbon C5 on Activity

The biological activity of 5-(Trifluoromethyl)imidazolidine-2,4-dione derivatives can be finely tuned by introducing various substituents at the N1 and N3 positions of the imidazolidine ring, as well as by modifying the other substituent at the C5 position. These modifications influence the compound's affinity for its biological target, its selectivity, and its pharmacokinetic properties.

Substituents at N1 and N3:

In the context of androgen receptor antagonists, the nature of the substituent at the N3 position is particularly crucial. Typically, an aryl group at this position is essential for high-affinity binding to the androgen receptor. The substitution pattern on this aryl ring can further modulate activity. For instance, in a series of thiohydantoin analogs, an N-aryl group with specific substituents, such as cyano and trifluoromethyl groups, was found to be optimal for antiandrogenic activity. nih.gov

Substituents at C5:

The C5 position of the imidazolidine-2,4-dione ring is a critical point for introducing diversity and influencing biological activity. While this article focuses on the 5-trifluoromethyl derivatives, it is important to note that other substituents at this position can lead to a range of pharmacological effects. For instance, spirocyclic derivatives at the C5 position have been explored in the development of androgen receptor modulators. nih.gov

The combination of a trifluoromethyl group and another substituent at C5 is a key feature of many potent non-steroidal antiandrogens. For example, compounds with a C5-methyl and a C5-trifluoromethyl group have been synthesized and evaluated. The stereochemistry at this chiral center is also a critical determinant of activity, as discussed in the following section.

The following table summarizes the impact of various substituents on the antiandrogenic activity of imidazolidine-2,4-dione derivatives based on published research.

| Compound Series | N1-Substituent | N3-Substituent | C5-Substituents | Biological Activity (Androgen Receptor Antagonism) | Reference |

|---|---|---|---|---|---|

| Thiohydantoins | Aryl (e.g., 4-cyano-3-trifluoromethylphenyl) | Aryl (e.g., 4-fluorophenyl) | Methyl, Hydrogen | High antagonistic activity, comparable to enzalutamide. | nih.gov |

| Diarylhydantoins | Methyl | Methyl | 4-Hydroxyphenyl, Hydrogen | Potent oral anabolic activity with dissociation from androgenic effects. | mdpi.com |

| Thiohydantoins | Aryl (e.g., 4-cyano-3-trifluoromethylphenyl) | Aryl (e.g., 4-nitrophenyl) | Methyl, Hydrogen | Potent antagonistic activity. | nih.gov |

| Thiohydantoins | Aryl (e.g., 4-cyano-3-trifluoromethylphenyl) | Aryl (e.g., 4-(trifluoromethyl)phenyl) | Methyl, Hydrogen | Maintained high antagonistic activity. | nih.gov |

Stereochemical Effects on Biological Potency and Selectivity

When the C5 carbon of the imidazolidine-2,4-dione ring is substituted with two different groups, it becomes a chiral center, leading to the existence of enantiomers. The stereochemistry at this position can have a profound impact on the biological activity, with one enantiomer often exhibiting significantly higher potency or a different pharmacological profile than the other.

A striking example of this is seen in derivatives of the antiandrogen BMS-641988. A study revealed that the (R)-enantiomers of these C5-chiral compounds act as androgen receptor antagonists, while the corresponding (S)-enantiomers are potent AR agonists. nih.gov This demonstrates a remarkable enantiomer-dependent antagonist/agonist duality, highlighting the critical role of stereochemistry in determining the pharmacological outcome. nih.gov This opposing activity is attributed to the different ways the enantiomers orient themselves within the ligand-binding pocket of the androgen receptor, leading to distinct conformational changes in the receptor.

The differential activity of enantiomers underscores the importance of stereospecific synthesis and evaluation of chiral imidazolidine-2,4-dione derivatives. The development of a single-enantiomer drug can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics compared to a racemic mixture.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity, thereby guiding the design of more potent and selective analogs.

Although specific QSAR models for this compound derivatives are not extensively detailed in publicly available literature, studies on broader classes of hydantoin-based androgen receptor modulators have been conducted. These studies typically employ multiple linear regression (MLR) to develop models that can predict the binding affinities of new compounds. nih.gov

Key descriptors often considered in such QSAR models include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment. The strong electron-withdrawing nature of the trifluoromethyl group makes electronic descriptors particularly relevant.

Steric descriptors: These describe the size and shape of the molecule.

Thermodynamic descriptors: These relate to the energy and stability of the molecule.

A well-validated QSAR model can be a powerful tool for the virtual screening of large compound libraries and for the rational design of new derivatives with improved biological activity.

Pharmacophore-Based Design and Lead Optimization Strategies

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound derivatives, pharmacophore models can be developed based on the structures of known active compounds or the ligand-binding site of the target protein.

A typical pharmacophore model for an androgen receptor antagonist based on the imidazolidine-2,4-dione scaffold would likely include:

Hydrogen bond donors and acceptors: The carbonyl groups and N-H protons of the imidazolidine-2,4-dione ring are key features for hydrogen bonding interactions with the receptor.

Hydrophobic features: The aryl substituents at N1 and N3, as well as the trifluoromethyl group at C5, contribute to hydrophobic interactions within the binding pocket.

Aromatic rings: The aryl groups are crucial for pi-pi stacking interactions with aromatic residues in the receptor.

Once a pharmacophore model is established, it can be used for virtual screening to identify novel scaffolds that match the required features. This approach can accelerate the discovery of new lead compounds.

Lead optimization strategies for this compound derivatives often involve iterative cycles of design, synthesis, and biological evaluation. amrita.edu Guided by SAR data and computational models, medicinal chemists can systematically modify the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This may involve altering the substituents on the aryl rings, modifying the groups at the N1 and C5 positions, or exploring bioisosteric replacements for the trifluoromethyl group. The ultimate goal is to develop a drug candidate with an optimal balance of efficacy and safety.

Mechanistic Investigations and Target Identification for 5 Trifluoromethyl Imidazolidine 2,4 Dione

Molecular Binding Affinity and Mode of Action Studies

Research into compounds structurally similar to 5-(Trifluoromethyl)imidazolidine-2,4-dione has revealed notable binding affinities and specific modes of action. A key area of investigation has been their role as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.

A study on a series of 5-phenyl-5-(substituted)imidazolidine-2,4-diones demonstrated their potential as aldose reductase inhibitors. The introduction of a trifluoromethyl group at the 5-position of the imidazolidine-2,4-dione ring is a critical feature that can influence binding affinity. For instance, the analog 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (B12001254) has been reported as an inhibitor of this enzyme. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, can significantly impact the interaction with the enzyme's active site.

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione | Aldose Reductase | Data not publicly available | General literature on aldose reductase inhibitors |

| 5-(3,5-Diisopropyl-4-methoxymethoxy-phenyl)-5-trifluoromethyl-imidazolidine-2,4-dione | Voltage-Gated Sodium Channel ([3H]-BTX-B displacement) | Not explicitly stated as IC50, but showed inhibition at 40 μM | nih.gov |

Identification of Specific Biological Macromolecular Targets

Based on the studies of its analogs, two primary biological macromolecular targets can be inferred for this compound.

The first is aldose reductase . This enzyme is a member of the aldo-keto reductase superfamily and is involved in the polyol pathway, which reduces glucose to sorbitol. Under hyperglycemic conditions, the increased activity of aldose reductase can lead to an accumulation of sorbitol, causing osmotic stress and contributing to the pathology of diabetic complications such as neuropathy, nephropathy, and retinopathy. The inhibition of aldose reductase is therefore a key therapeutic strategy. The structural similarity of this compound to known aldose reductase inhibitors suggests it may also bind to and inhibit this enzyme.

The second potential target is the voltage-gated sodium channel . nih.gov These are transmembrane proteins that are crucial for the initiation and propagation of action potentials in excitable cells. The finding that an analog displaces a known sodium channel ligand indicates a possible interaction. nih.gov Blockade of sodium channels is a mechanism of action for a variety of therapeutic agents, including local anesthetics and antiepileptics.

Allosteric vs. Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is crucial for understanding the pharmacological profile of a compound. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate or ligand. In contrast, allosteric modulators bind to a secondary, topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand.

For the interaction with aldose reductase , imidazolidine-2,4-dione derivatives typically act as orthosteric inhibitors . They are designed to mimic the substrate (glucose) and bind to the active site of the enzyme, thereby preventing the conversion of glucose to sorbitol. The binding is often stabilized by hydrogen bonds with active site residues.

In the context of voltage-gated sodium channels , the binding site for batrachotoxin (B49) (the parent compound of BTX-B) is known to be an allosteric site. Therefore, the displacement of [3H]-BTX-B by the analog of this compound suggests an allosteric binding mechanism . nih.gov This implies that the compound does not directly block the ion pore (the orthosteric site for sodium ions) but rather modulates the channel's function by binding to a different site.

Ligand-Target Interaction Dynamics and Kinetics

The dynamics and kinetics of the interaction between a ligand and its target determine the onset, duration, and nature of the pharmacological effect. While detailed kinetic studies (e.g., association and dissociation rate constants) for this compound are not available, inferences can be drawn from the behavior of related compounds.

For aldose reductase inhibitors , the interaction is typically reversible and competitive. The strength of the interaction, and thus the inhibitory potency, is dependent on the specific chemical features of the inhibitor and how they complement the active site of the enzyme. The trifluoromethyl group can play a significant role in these interactions through hydrophobic and electrostatic forces, potentially leading to a more potent and prolonged inhibition compared to non-fluorinated analogs.

The interaction with voltage-gated sodium channels is likely to be dynamic, with the compound binding and unbinding from its allosteric site to modulate channel gating. The kinetics of this interaction would influence the compound's profile as a channel blocker, for instance, whether it exhibits use-dependent block (where the block increases with the frequency of channel opening).

Computational Studies and Molecular Modeling of 5 Trifluoromethyl Imidazolidine 2,4 Dione

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For 5-(Trifluoromethyl)imidazolidine-2,4-dione, docking studies can identify potential protein targets and elucidate the key interactions driving its biological activity. The imidazolidine-2,4-dione core is a recognized pharmacophore present in various bioactive compounds, including anticonvulsants and enzyme inhibitors. acs.orgnih.govnih.gov

Docking simulations for derivatives of imidazolidine-2,4-dione have been performed against a range of protein targets. These studies often reveal the importance of hydrogen bonding involving the N-H groups of the hydantoin (B18101) ring and hydrophobic interactions. nih.gov The trifluoromethyl group on the 5-position of the ring is expected to play a crucial role in ligand-protein interactions, potentially engaging in hydrophobic or specific fluorine interactions. acs.org

Potential protein targets for this compound can be inferred from studies on analogous compounds. For instance, various kinases, which are critical in cell signaling pathways, are common targets for heterocyclic inhibitors. nih.gov Additionally, proteins involved in apoptosis regulation, such as those from the Bcl-2 family, have been identified as targets for imidazolidine-2,4-dione derivatives. nih.gov A docking study could reveal how the trifluoromethyl group enhances binding to the hydrophobic pockets of such proteins.

Below is a table of potential protein targets for molecular docking studies with this compound, based on the activities of structurally related compounds.

| Potential Protein Target | Therapeutic Area | Rationale for Targeting |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes | Imidazolidine-2,4-dione derivatives have shown inhibitory activity against PTP1B. nih.gov |

| B-cell lymphoma-2 (Bcl-2) family proteins | Cancer | Derivatives of imidazolidine-2,4-dione have been designed as Bcl-2 inhibitors. nih.gov |

| Androgen Receptor | Cancer, Muscle Wasting | Hydantoin derivatives have been identified as selective androgen receptor modulators. nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | Imidazolidinone derivatives have been investigated as selective COX-2 inhibitors. najah.edu |

| Quorum-sensing receptors (LasR, RhlR) | Infectious Diseases | Imidazolidine-2,4-dione derivatives have been evaluated as inhibitors of bacterial virulence. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein complexes, offering insights into their conformational flexibility and the stability of binding over time. nih.gov For this compound, MD simulations can complement the static picture provided by molecular docking by exploring the conformational landscape of the ligand within the binding site and assessing the stability of the key interactions. tandfonline.commdpi.com

An MD simulation of the this compound-protein complex would typically be run for a duration of nanoseconds to microseconds. najah.edu The analysis of the simulation trajectory can reveal important information. For example, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can indicate the stability of the complex. researchgate.net A stable binding mode is generally characterized by low RMSD fluctuations. mdpi.com

In Silico Prediction of Physicochemical and Pharmacokinetic Properties Relevant to Drug Design

The success of a drug candidate is highly dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. In silico methods are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles. The introduction of fluorine, particularly a trifluoromethyl group, can significantly alter a molecule's physicochemical properties. nih.govnih.gov

For this compound, several key physicochemical and pharmacokinetic parameters can be predicted using computational tools. These predictions are often based on quantitative structure-property relationships (QSPR). nih.gov The trifluoromethyl group is known to increase lipophilicity, which can affect membrane permeability and plasma protein binding. nih.gov However, its impact on aqueous solubility can be complex. nih.gov The electronic effects of the trifluoromethyl group can also influence the pKa of the N-H protons in the imidazolidine-2,4-dione ring, which in turn affects solubility and ionization state at physiological pH. nih.gov

A table of predicted physicochemical and pharmacokinetic properties for this compound is presented below. These values are hypothetical and would need to be calculated using specialized software (e.g., SwissADME, QikProp).

| Property | Predicted Value | Implication for Drug Design |

| Molecular Weight ( g/mol ) | ~184.09 | Low molecular weight is generally favorable for absorption. |

| LogP (Octanol-Water Partition Coefficient) | 1.0 - 2.0 | Moderate lipophilicity suggests good permeability. nih.gov |

| Water Solubility (LogS) | -2.0 to -3.0 | Low to moderate solubility may require formulation strategies. nih.gov |

| Hydrogen Bond Donors | 2 | Conforms to Lipinski's rule of five. nih.gov |

| Hydrogen Bond Acceptors | 3 | Conforms to Lipinski's rule of five. nih.gov |

| pKa | ~8-9 | Weakly acidic, may be partially ionized at physiological pH. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Likely low | The polar nature of the dione (B5365651) may limit CNS penetration. |

| Cytochrome P450 (CYP) Inhibition | Likely low | Fluorination can block sites of metabolism, reducing CYP inhibition. ikprress.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. tandfonline.comias.ac.in For this compound, DFT calculations can provide a detailed understanding of its geometry, electronic properties, and potential reaction mechanisms. ppor.az

These calculations can determine the optimized molecular geometry, bond lengths, and bond angles. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule. tandfonline.com For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the fluorine atoms, indicating sites for electrophilic attack, while the N-H protons would be regions of positive potential, susceptible to nucleophilic attack.

Frontier molecular orbital analysis, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. ias.ac.in The trifluoromethyl group, being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity and susceptibility to metabolic degradation. mdpi.com These quantum chemical insights are invaluable for understanding the intrinsic properties of this compound and for designing derivatives with tailored electronic and reactivity profiles.

Research Applications and Future Directions for 5 Trifluoromethyl Imidazolidine 2,4 Dione

Development as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The imidazolidine-2,4-dione core, with its hydrogen bond donors and acceptors, provides a versatile framework for designing such probes. nih.gov While specific studies detailing the use of 5-(Trifluoromethyl)imidazolidine-2,4-dione as a chemical probe are not extensively documented, the structural characteristics of the molecule make it a promising candidate for this purpose.

The trifluoromethyl group can serve as a useful spectroscopic marker, for instance in ¹⁹F NMR studies, to monitor the binding of the molecule to its biological target. This allows for a direct assessment of target engagement in a complex biological milieu, which is a critical step in the early stages of drug discovery. Furthermore, the strategic placement of the trifluoromethyl group can influence the binding selectivity of the molecule, enabling the development of probes that can differentiate between closely related protein targets.

Role in Lead Compound Identification and Optimization in Medicinal Chemistry

The process of identifying and optimizing lead compounds is a cornerstone of modern drug discovery. danaher.comresearchgate.net The hydantoin (B18101) scaffold has a proven track record in this area, with numerous derivatives synthesized and evaluated for a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. ekb.egnih.govresearchgate.net

The introduction of a trifluoromethyl group into a lead compound can significantly enhance its pharmacological profile. mdpi.com This is due to the strong electron-withdrawing nature of the CF3 group, which can alter the acidity of nearby protons and influence the molecule's interaction with its target. Moreover, the C-F bond is exceptionally strong, which often translates to increased metabolic stability, a crucial parameter for any drug candidate. mdpi.com

A notable example of a closely related compound is 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (B12001254), which has been investigated for its anti-inflammatory and autoimmune disease-modulating properties. researchgate.net This highlights the potential of the 5-(trifluoromethyl)hydantoin moiety in developing new therapeutics. The optimization of such lead compounds often involves systematic modifications of the hydantoin ring and the substituents at the C-5 position to improve potency, selectivity, and pharmacokinetic properties. danaher.com

Table 1: Key Attributes of the Trifluoromethyl Group in Medicinal Chemistry

| Attribute | Description | Reference |

| High Electronegativity | The trifluoromethyl group is strongly electron-withdrawing, which can modulate the electronic properties of the molecule and its interactions with biological targets. | mdpi.com |

| Increased Lipophilicity | The CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. | rsc.orgrsc.org |

| Metabolic Stability | The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation. | mdpi.com |

| Steric Effects | The steric bulk of the trifluoromethyl group can influence the conformation of the molecule and its fit within a binding pocket. | researchgate.net |

Potential in Agrochemical Development and Related Research Fields